molecular formula C8H4Cl2N2O B1590947 6,7-Dichloroquinoxalin-2-ol CAS No. 78470-95-8

6,7-Dichloroquinoxalin-2-ol

Cat. No. B1590947
Key on ui cas rn: 78470-95-8
M. Wt: 215.03 g/mol
InChI Key: BDVJLKWSNDCCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07432258B2

Procedure details

4,5-Dichlorophenylenediamine (26.0 g, 147 mmol) and 50% ethyl glyoxylate in toluene (32 mL, 161 mmol) in ethanol (250 mL) was refluxed for 18 h. The reaction was cooled and the crystallized brown product was collected by filtration, then washed with ethanol (50 mL). The obtained product (25.5 g, 81%) was 96% pure via LC/MS. MS (ES) m/e 215[M+H]+.
Quantity
26 g
Type
reactant
Reaction Step One
Name
ethyl glyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[C:11](OCC)(=O)[CH:12]=[O:13].C1(C)C=CC=CC=1>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[Cl:8])[NH:9][C:12](=[O:13])[CH:11]=[N:10]2

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)N)N
Name
ethyl glyoxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
32 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the crystallized brown product was collected by filtration
WASH
Type
WASH
Details
washed with ethanol (50 mL)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2N=CC(NC2=CC1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.